(E)-2-(Hydroxyimino)acetaldehyde

Catalog No.
S3550509
CAS No.
36555-52-9
M.F
C2H3NO2
M. Wt
73.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(Hydroxyimino)acetaldehyde

CAS Number

36555-52-9

Product Name

(E)-2-(Hydroxyimino)acetaldehyde

IUPAC Name

(2E)-2-hydroxyiminoacetaldehyde

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

InChI

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1+

InChI Key

PRRPUEWAMYRKPC-HNQUOIGGSA-N

SMILES

C(=NO)C=O

Canonical SMILES

C(=NO)C=O

Isomeric SMILES

C(=N/O)\C=O

(E)-2-(Hydroxyimino)acetaldehyde is an organic compound characterized by the presence of a hydroxyimino functional group attached to an acetaldehyde moiety. The compound has the molecular formula C₂H₅NO₂ and features a double bond between the nitrogen and carbon atoms, which is typical of oxime compounds. The hydroxyimino group (-C=N-OH) contributes to its reactivity, making it an interesting subject for various

The reactivity of (E)-2-(Hydroxyimino)acetaldehyde is largely influenced by its functional groups. Key reactions include:

  • Norrish–Yang Reaction: This reaction involves the photochemical cyclization of (E)-2-(Hydroxyimino)acetaldehyde to form cyclobutanol derivatives upon UV light irradiation. The reaction has been shown to be chemoselective, producing cyclobutanol oximes from various substituted (E)-2-(hydroxyimino)aldehydes .
  • Aldol Condensation: As a carbonyl compound, (E)-2-(Hydroxyimino)acetaldehyde can participate in aldol condensation reactions, where it reacts with another carbonyl compound in the presence of a base to form β-hydroxy aldehydes or ketones .

Several synthetic routes have been developed for producing (E)-2-(Hydroxyimino)acetaldehyde:

  • Oximation of Acetaldehyde: The most straightforward method involves the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically yields the desired hydroxyimino compound .
  • Photochemical Methods: Recent studies have explored photochemical methods for synthesizing various derivatives of hydroxyimino compounds, including (E)-2-(Hydroxyimino)acetaldehyde, through selective irradiation processes .

(E)-2-(Hydroxyimino)acetaldehyde has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of oxime derivatives that are valuable in pharmaceuticals and agrochemicals.
  • Biocatalysis: Its aldehyde functionality may allow for biocatalytic transformations, making it a candidate for use in enzyme-mediated reactions within industrial applications .

Interaction studies involving (E)-2-(Hydroxyimino)acetaldehyde have focused on its reactivity with nucleophiles and electrophiles due to its carbonyl and hydroxyimino groups. These interactions can lead to the formation of various products, including oximes and other nitrogen-containing compounds. The study of these interactions is crucial for understanding its potential applications in medicinal chemistry and materials science.

Several compounds share structural similarities with (E)-2-(Hydroxyimino)acetaldehyde, each exhibiting unique properties and reactivities:

Compound NameStructure TypeUnique Features
AcetaldehydeAldehydeSimple carbonyl compound; precursor for many organic reactions.
HydroxylamineAmino alcoholStrong nucleophile; used in various synthetic applications.
BenzaldehydeAromatic aldehydeExhibits distinct reactivity due to aromatic stabilization.
2-HydroxybenzaldehydeHydroxy-substituted aldehydeIncreased solubility and reactivity compared to simple aldehydes.

(E)-2-(Hydroxyimino)acetaldehyde stands out due to its dual functional groups (hydroxyimino and aldehyde), which allow it to participate in unique chemical transformations that are not possible with simpler aldehydes or ketones.

XLogP3

0.4

Dates

Modify: 2023-07-26

Explore Compound Types